molecular formula C11H10BrN3O B1269218 6-Bromo-2-methylquinoline-4-carbohydrazide CAS No. 215778-63-5

6-Bromo-2-methylquinoline-4-carbohydrazide

Cat. No. B1269218
M. Wt: 280.12 g/mol
InChI Key: LEBFGWOGYMQWIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-2-methylquinoline derivatives involves complex reactions, including condensation and cyclization steps. One approach involves a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization to form 6-bromoquinolin-2(1H)-one, a process known as the Knorr reaction. This method was optimized to achieve a three-step preparation of 6-bromo-2-chloro-4-methylquinoline with a 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).

Molecular Structure Analysis

The molecular structure of 6-bromo-2-methylquinoline-4-carbohydrazide and related compounds has been elucidated using techniques such as 1H NMR spectroscopy. For instance, the structure of 6-bromoquinoline was characterized after synthesis from 4-bromoaniline, glycerol, and nitrobenzene by Skraup reaction, with the highest yield approaching 54% under optimized conditions (Li Wei, 2011).

Chemical Reactions and Properties

6-Bromo-2-methylquinoline derivatives undergo various chemical reactions to produce biologically active compounds. For example, bromo-4-iodoquinoline, an intermediate for synthesizing biologically active compounds, was prepared through a series of steps including cyclization and substitution reactions, demonstrating the versatility of these compounds in synthetic chemistry (Wenhui Wang et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis : The compound is involved in the Knorr synthesis, a process for preparing quinolines. This includes a condensation reaction between β-keto esters and bromoaniline, leading to the formation of anilides and subsequently 6-bromoquinolines (Wlodarczyk et al., 2011).

Applications in Organic Chemistry and Drug Synthesis

  • Preparation of Quinoline Derivatives : It serves as a starting material in the preparation of various quinoline derivatives, which are key intermediates in the synthesis of pharmacologically active compounds (Choi & Chi, 2004).
  • Synthesis of Substituted Quinoline Carbohydrazides : The compound is used in the synthesis of substituted quinoline-6-carbohydrazides, which are precursors for various biologically active molecules (Aleksanyan & Hambardzumyan, 2019).

Biological Applications

  • Antimicrobial Activity : Quinoline derivatives synthesized using 6-Bromo-2-methylquinoline-4-carbohydrazide have been shown to possess antimicrobial activities, making them potential candidates for drug development (Alafeefy, 2008).
  • Antiangiogenic Effects : Some quinoline derivatives synthesized from similar bromoquinolines have demonstrated antiangiogenic effects, suggesting potential applications in cancer research and therapy (Mabeta, Auer, & Mphahlele, 2009).

Safety And Hazards

The safety and hazards associated with “6-Bromo-2-methylquinoline-4-carbohydrazide” are not well-documented in the sources I have access to .

Future Directions

Given the limited information available on “6-Bromo-2-methylquinoline-4-carbohydrazide”, future research could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile .

properties

IUPAC Name

6-bromo-2-methylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-6-4-9(11(16)15-13)8-5-7(12)2-3-10(8)14-6/h2-5H,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBFGWOGYMQWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351240
Record name 6-bromo-2-methylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylquinoline-4-carbohydrazide

CAS RN

215778-63-5
Record name 6-bromo-2-methylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OH Rizk, MG Bekhit, AAB Hazzaa… - Archiv der …, 2019 - Wiley Online Library
Antibiotic‐resistant bacteria continue to play an important role in human health and disease. Inventive strategies are necessary to develop new therapeutic leads to challenge drug‐…
Number of citations: 6 onlinelibrary.wiley.com

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